Rizatriptan benzoate

概要

説明

リザトリプタンは、主に片頭痛の治療に使用される薬剤ですリザトリプタンは、有 aura かどうかにかかわらず、急性片頭痛発作の治療に効果的であることが知られています 。 米国では1998年に初めて使用が承認されました .

準備方法

合成ルートと反応条件: リザトリプタンの合成には、Leimgruber-Batcho反応を用いて、3-メチル-4-ニトロ安息香酸メチルエステルにインドール環を構築することが含まれます。 得られたインドール中間体は、さらにリザトリプタンに変換されます 。 リザトリプタンベンゾエートの口腔崩壊錠の調製には、微結晶セルロース、乳糖、クロスカルメロースナトリウム、ステアリン酸マグネシウム、エアロシルなどの賦形剤を用いて、直接圧縮技術が用いられます .

工業生産方法: リザトリプタンの工業生産は、通常、前述の合成ルートを用いた大規模合成が用いられます。このプロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たしていることを保証します。 口腔崩壊錠および舌下錠の生産も一般的であり、患者にとってさまざまな剤形が提供されています .

化学反応の分析

反応の種類: リザトリプタンは、酸化、還元、置換など、さまざまな種類の化学反応を起こします。 注目すべき反応の1つは、複雑なメカニズムによってさまざまな分解生成物を生成する、リザトリプタンベンゾエートのクロラミンT誘起酸化です .

一般的な試薬と条件: リザトリプタンを含む反応に使用される一般的な試薬には、酸化反応用のクロラミンTがあります。 反応条件には、通常、酸性媒体と制御された温度が含まれ、望ましい反応速度論が確保されます .

生成される主な生成物: リザトリプタンの酸化から生成される主な生成物には、UV-Vis、IR、NMRなどの分光法を用いて同定および確認できるさまざまな分解生成物が含まれます .

科学研究の応用

リザトリプタンは、化学、生物学、医学、産業の分野で特に、いくつかの科学研究の応用があります。医学では、急性片頭痛発作の治療に広く使用されています。 研究では、口腔崩壊錠や舌下錠など、さまざまな剤形の生体等価性が研究されています 。 さらに、患者のコンプライアンスを改善し、片頭痛の症状を迅速に緩和するために、リザトリプタンを負荷した経口速溶フィルムが開発されています .

科学的研究の応用

Indications and Usage

Rizatriptan benzoate is indicated for the acute treatment of migraine with or without aura in:

- Adults

- Pediatric patients aged 6 to 17 years

It is important to note that this compound is not intended for the prevention of migraine attacks or for the management of hemiplegic or basilar migraines .

Pharmacokinetics

- Absorption : Rizatriptan is completely absorbed after oral administration, with a bioavailability of approximately 45%. Peak plasma concentrations are reached within 1 to 1.5 hours.

- Distribution : The drug is distributed throughout the body, with significant placental transfer observed in animal studies.

- Metabolism : It is metabolized primarily by monoamine oxidase A, leading to various metabolites.

- Excretion : The elimination half-life is approximately 2 to 3 hours, with renal excretion being the primary route for elimination .

Adult Population

Clinical trials have demonstrated that this compound effectively reduces migraine pain within two hours post-administration. For instance, one study indicated that 61% of participants experienced significant relief compared to 24% in the placebo group .

Pediatric Population

In pediatric studies, rizatriptan has shown promising results. In a trial involving patients aged 6 to 17 years, those treated with rizatriptan reported no headache pain at two hours post-dose at rates significantly higher than those receiving placebo (33% vs. 24%) .

Safety Profile

This compound is generally well-tolerated, but it may cause side effects such as dizziness, fatigue, and nausea. Caution is advised when prescribing to patients with cardiovascular conditions due to potential vasoconstrictive effects. The use in geriatric populations (>65 years) and those under 18 years has not been adequately studied, thus its use in these groups is not recommended .

Case Study 1: Adult Patient Response

A clinical case involved an adult male patient with a history of severe migraines who was administered this compound during an acute attack. The patient reported complete relief from pain within one hour, demonstrating rapid onset efficacy.

Case Study 2: Pediatric Patient Efficacy

In a pediatric case study involving a 12-year-old girl with frequent migraines, administration of rizatriptan led to significant improvement in headache frequency and severity over a three-month follow-up period. She experienced no adverse effects during this time.

作用機序

リザトリプタンは、セロトニン5-HT1Bおよび5-HT1D受容体の作動薬として作用することで効果を発揮します。この作用は、主に5-HT1B受容体を介して起こると考えられる頭蓋内頭蓋外血管の血管収縮をもたらします。 リザトリプタンは、三叉神経痛経路の痛覚伝達を阻害することによっても片頭痛関連症状を軽減します .

類似化合物との比較

リザトリプタンは、スマトリプタン、エレトリプタン、フロバトリプタンなどの他のトリプタンとよく比較されます。 すべてのトリプタンは片頭痛の治療に効果的ですが、リザトリプタンは、作用発現が速く、より多くの割合の個人でより高い有効性があることで知られています 。 一方、スマトリプタンは、半減期が長いことで知られていますが、既存の心血管疾患のある人には適さない場合があります 。 エレトリプタンは、効果的ですが、副作用のプロファイルが異なる可能性のある別の選択肢です .

類似化合物のリスト:- スマトリプタン

- エレトリプタン

- フロバトリプタン

- ゾルミトリプタン

リザトリプタンは、作用発現が速く、有効性が高いという独自の組み合わせにより、急性片頭痛発作に苦しむ多くの患者にとって好ましい選択肢となっています。

生物活性

Rizatriptan benzoate is a selective agonist of the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily utilized in the treatment of migraine headaches. This compound exhibits significant biological activity through its pharmacological effects, which include vasoconstriction of cranial blood vessels, inhibition of nociceptive neurotransmission, and modulation of neuropeptide release.

5-HT1B/1D Receptor Agonism

Rizatriptan acts predominantly as an agonist at the 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to:

- Vasoconstriction : Rizatriptan induces vasoconstriction in cranial blood vessels, which is crucial for alleviating migraine symptoms. Preclinical studies indicate an effective concentration (EC50) of approximately 90 nM for vasoconstriction in isolated human cranial arteries, aligning with plasma concentrations achieved after administration of standard doses .

- Inhibition of Neurogenic Inflammation : The compound inhibits neurogenic dural vasodilation and plasma protein extravasation, contributing to its antimigraine efficacy .

- Reduction in Pain Transmission : Rizatriptan has been shown to inhibit nociceptive transmission in trigeminal pathways, further enhancing its effectiveness as a migraine treatment .

Pharmacodynamics and Efficacy

This compound is noted for its rapid onset of action in migraine relief. A meta-analysis involving over 4,800 patients demonstrated that a 10 mg dose significantly outperformed placebo regarding pain relief at two hours post-administration (p < 0.001) across various measures including pain-free status and functional disability .

Table 1: Efficacy of this compound in Clinical Trials

| Study Type | Sample Size | Treatment | Pain-Free at 2 Hours (%) | p-Value |

|---|---|---|---|---|

| Phase III Randomized Controlled Trial | 4814 | Rizatriptan 10 mg | 37% | <0.001 |

| Placebo-Controlled Trial | Variable | Placebo | 18% | |

| Comparison with Sumatriptan | Variable | Rizatriptan vs. Sumatriptan | Higher efficacy observed |

Adverse Effects

While rizatriptan is generally well-tolerated, some adverse events have been reported. A clinical study indicated that the incidence of adverse effects was higher with rizatriptan compared to placebo, with nausea being the most common side effect observed .

Case Study: Nitroglycerin-Induced Migraine Model

A study utilizing a rat model demonstrated that this compound significantly reduced midbrain expression levels of proenkephalin and substance P mRNA, suggesting its role in modulating endogenous pain pathways . This indicates that while rizatriptan effectively alleviates migraine symptoms, it may also influence the analgesic effects mediated by endogenous opioids.

Research Findings

Further investigations have highlighted that rizatriptan's action not only involves direct receptor agonism but also affects other neurochemical pathways. For instance, it has been shown to decrease levels of midbrain met-enkephalin and leu-enkephalin, which are critical components of the endogenous pain modulation system .

特性

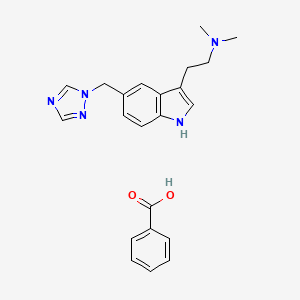

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRLSNUDGIQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023565 | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e-01 g/L | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144034-80-0, 145202-66-0 | |

| Record name | Rizatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-180 °C, 178 - 180 °C | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rizatriptan Benzoate exert its therapeutic effect in migraine?

A1: this compound is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, , , , ] These receptors are found in the cranial blood vessels and the trigeminal nerve system, both implicated in migraine pathogenesis. By activating these receptors, this compound constricts cranial blood vessels and inhibits the release of vasoactive neuropeptides, ultimately reducing inflammation and pain associated with migraine headaches. [, ]

Q2: Has this compound's impact on the endogenous pain modulation system been investigated?

A2: Yes, studies using a nitroglycerin-induced migraine model in rats have shown that this compound significantly reduces the expression of proenkephalin and substance P mRNAs in the midbrain. [] These neuropeptides are involved in pain transmission and modulation, suggesting that this compound may influence the body's natural pain control mechanisms.

Q3: Are there in vitro or in vivo models used to study this compound's efficacy?

A3: While specific cell-based assays are not detailed in the provided research, animal models, particularly the nitroglycerin-induced migraine model in rats, are commonly employed. [, ] These models help researchers understand how this compound affects physiological processes related to migraine.

Q4: What about human studies? How is this compound's efficacy evaluated in clinical settings?

A4: Clinical trials are conducted to evaluate this compound's efficacy and safety in humans. [] While specifics of these trials aren't elaborated upon in the provided abstracts, researchers often assess factors like headache relief, pain intensity, and recurrence rates to gauge the drug's effectiveness.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H21N5 · C7H6O2, and its molecular weight is 447.5 g/mol. This information is essential for various pharmaceutical calculations and analyses.

Q6: Which spectroscopic techniques are employed to characterize this compound?

A6: Several spectroscopic methods are used to analyze this compound. These include: * UV-Vis Spectroscopy: Used for quantitative analysis and studying the drug's degradation behavior under different stress conditions. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups and assess drug-excipient compatibility in formulations. [, , , , ] * Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of the drug, including melting point, polymorphism, and interactions with excipients. [, , , , ] * Powder X-ray Diffraction (PXRD): Employed to examine the crystallinity of the drug substance and assess changes in crystallinity upon formulation. [, , ]

Q7: What are some challenges associated with formulating this compound?

A7: this compound presents some formulation challenges: * Bitter taste: This often necessitates taste-masking strategies, such as using polymers like Eudragit EPO in oral disintegrating tablets. [, ] * Low bioavailability: Its oral bioavailability is limited by first-pass metabolism, leading to the exploration of alternative delivery routes like sublingual, nasal, and transdermal. [, , , , , , , , ] * Poor flow and compression properties: This can hinder the production of tablets, requiring the use of co-processed excipients like lactose and maize starch to improve flowability and compressibility. []

Q8: How is the stability of this compound assessed?

A8: Stability studies are conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation, as per ICH guidelines. [, , , , ] These studies help determine the drug's shelf life and identify potential degradation products.

Q9: What strategies are employed to enhance the stability and bioavailability of this compound formulations?

A9: Several strategies are used, including: * Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate in tablets to enhance disintegration and dissolution, thereby improving bioavailability. [, , , , , ] * Solid dispersions: Preparing solid dispersions with polymers like β-cyclodextrin to improve drug solubility and dissolution, ultimately enhancing bioavailability. [, ] * Microspheres: Developing microspheres using natural polymers like chitosan to provide controlled drug release and potentially improve bioavailability. [, , ] * Nanostructured lipid carriers: Utilizing nanotechnology to encapsulate this compound in lipid carriers for improved nasal administration, aiming to overcome limited permeability and enhance bioavailability. [, ] * Oral disintegrating strips/films: Developing fast-dissolving oral films or strips for rapid drug dissolution and absorption in the oral cavity, bypassing first-pass metabolism and potentially enhancing bioavailability. [, ]

Q10: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A10: Several analytical methods are employed, including: * High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity, selectivity, and accuracy in quantifying this compound and its impurities. [, , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis compared to traditional HPLC, making it suitable for identifying and quantifying genotoxic impurities. [, ] * Spectrophotometry: Offers a simpler and cost-effective alternative for routine analysis of this compound in bulk drug and tablet formulations. [, , , , ]

Q11: How are analytical methods validated for the analysis of this compound?

A11: Analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and ruggedness. [, , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。